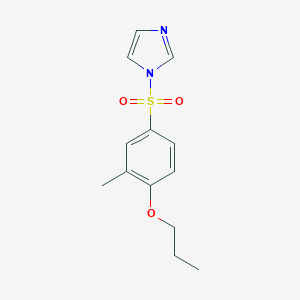
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has shown promising results in various scientific research applications. This compound is synthesized from irinotecan, a prodrug that is used to treat several types of cancer. SN-38 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. Topoisomerase I is responsible for relieving the torsional strain that is generated during DNA replication and transcription. This compound binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA strand breaks, which leads to cell death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on cancer cells. It induces DNA damage and cell death by inhibiting the topoisomerase I enzyme. This compound also inhibits the activity of the ATP-binding cassette (ABC) transporter, which is responsible for drug efflux from cancer cells. This results in increased intracellular concentrations of this compound, which enhances its anti-cancer activity. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several advantages and limitations for lab experiments. Its potent anti-cancer activity makes it an attractive candidate for studying the mechanisms of cancer cell death. This compound is also a useful tool for studying the topoisomerase I enzyme and its role in DNA replication and transcription. However, this compound has several limitations, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo. This compound is also highly toxic and can cause severe side effects, which can limit its use in lab experiments.
未来方向
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several potential future directions for scientific research. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help to optimize the use of this compound in cancer therapy and improve patient outcomes. Additionally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance its anti-cancer activity and reduce its toxicity.
合成方法
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is synthesized from irinotecan, a prodrug that is metabolized to this compound by carboxylesterase enzymes. Irinotecan is a semi-synthetic derivative of camptothecin, a natural product that was originally isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the protection of the hydroxyl groups, the introduction of the quinoline ring, and the deprotection of the hydroxyl groups. The conversion of irinotecan to this compound involves the removal of the carbamate group by carboxylesterase enzymes.
科学研究应用
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its anti-cancer activity. It has shown promising results in preclinical and clinical studies for the treatment of several types of cancer, including colorectal, lung, breast, and ovarian cancer. This compound exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. By inhibiting this enzyme, this compound induces DNA damage and cell death in cancer cells.
属性
分子式 |
C15H10Cl2N2O2S |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-5-6-15(13(17)8-11)22(20,21)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9,19H |
InChI 键 |
RBYBBGZNWRNJQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)



![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)
![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)
![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

